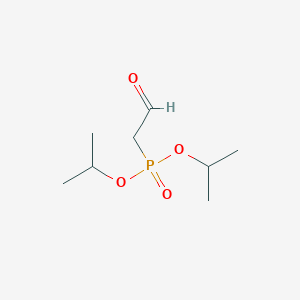
Dipropan-2-yl (2-oxoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diisopropoxyphosphinyl)acetaldehyde is an organic compound characterized by the presence of a phosphinyl group attached to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Diisopropoxyphosphinyl)acetaldehyde typically involves the reaction of diisopropyl phosphite with acetaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Mixing: Diisopropyl phosphite is mixed with acetaldehyde in a suitable solvent, such as tetrahydrofuran (THF).
Reaction: The mixture is stirred at a low temperature (0-5°C) to initiate the reaction.
Isolation: The product is isolated by distillation or crystallization, depending on the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of (Diisopropoxyphosphinyl)acetaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Diisopropoxyphosphinyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetaldehyde moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphinyl alcohols.
Substitution: Various substituted phosphinyl compounds.
Applications De Recherche Scientifique
(Diisopropoxyphosphinyl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphinyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Diisopropoxyphosphinyl)acetaldehyde involves its interaction with various molecular targets, primarily through its phosphinyl group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with key regulatory proteins.
Comparaison Avec Des Composés Similaires
- Diisopropyl phosphite
- Acetaldehyde
- Phosphonic acids
Comparison: (Diisopropoxyphosphinyl)acetaldehyde is unique due to the presence of both a phosphinyl group and an acetaldehyde moiety, which imparts distinct reactivity and functional properties. Unlike diisopropyl phosphite, it can participate in a broader range of chemical reactions due to the reactive aldehyde group. Compared to acetaldehyde, it offers additional functionality through the phosphinyl group, making it more versatile in synthetic applications.
Propriétés
Numéro CAS |
43186-09-0 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
2-di(propan-2-yloxy)phosphorylacetaldehyde |
InChI |
InChI=1S/C8H17O4P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h5,7-8H,6H2,1-4H3 |
Clé InChI |
UVESOBQGXDRMMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(CC=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


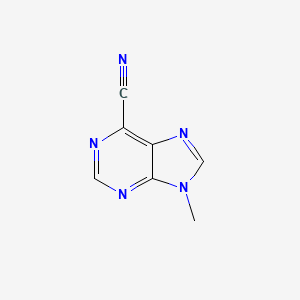

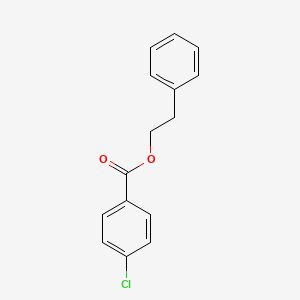
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)



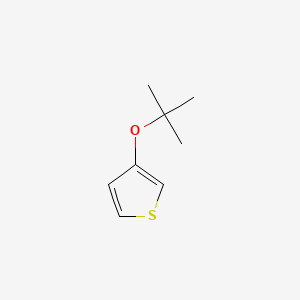
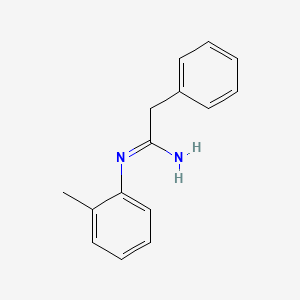
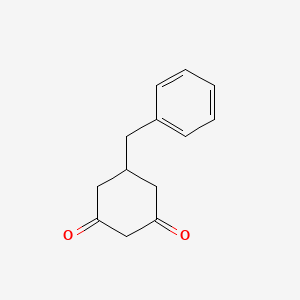
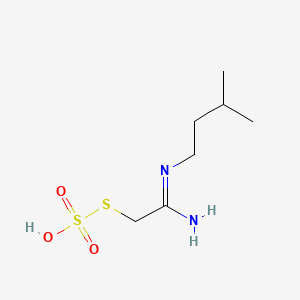
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)

![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
